Urea, N-((2-chloro-5-nitrophenyl)methyl)-N',N'-dimethyl-N-(4-(1-methylethyl)phenyl)-
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Overview
Description
Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted urea compounds with different functional groups.
Scientific Research Applications
Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)-
- Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)-
- Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)-
Uniqueness
The uniqueness of Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
136132-31-5 |
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Molecular Formula |
C19H22ClN3O3 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-3,3-dimethyl-1-(4-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C19H22ClN3O3/c1-13(2)14-5-7-16(8-6-14)22(19(24)21(3)4)12-15-11-17(23(25)26)9-10-18(15)20/h5-11,13H,12H2,1-4H3 |
InChI Key |
OJUOAZGFVSFWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)N(C)C |
Origin of Product |
United States |
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